6-Hydroxyaminopurine
Beschreibung
Eigenschaften
IUPAC Name |
N-(7H-purin-6-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCQWVQNMGNYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044959 | |
| Record name | N-Hydroxy-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-20-9 | |
| Record name | 6-Hydroxyaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-N-Hydroxylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-N-Hydroxylaminopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxy-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Halogenation and Nucleophilic Substitution
The synthesis of 6-NHAP typically begins with 6-chloropurine, a commercially available purine derivative. The chlorine atom at the 6-position serves as a leaving group, enabling nucleophilic substitution with hydroxylamine (NH$$_2$$OH). This reaction is conducted in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert atmosphere conditions to prevent oxidation of the hydroxylamine group.
A critical parameter is the stoichiometric ratio of hydroxylamine to 6-chloropurine. Excess hydroxylamine (3–5 equivalents) ensures complete substitution while minimizing side reactions such as over-alkylation. The reaction proceeds at 60–80°C for 12–24 hours, yielding 6-N-hydroxylaminopurine with approximately 65–75% efficiency.
Enzymatic Conversion to Deoxynucleoside Triphosphate
For biological applications, 6-NHAP must be converted into its triphosphate form (dHAPTP). This is achieved through a two-step enzymatic process:
- Phosphorylation : The purine base is first coupled to 2-deoxyribose using purine nucleoside phosphorylase, forming 6-N-hydroxylaminopurine deoxyribonucleoside.
- Triphosphorylation : The nucleoside is subsequently phosphorylated by deoxynucleoside kinases (e.g., human thymidine kinase) in the presence of adenosine triphosphate (ATP) as a phosphate donor.
A comparative study of DNA polymerases revealed that E. coli DNA polymerase I incorporates dHAPTP with higher efficiency (k$${cat}$$ = 12 s$$^{-1}$$) than eukaryotic enzymes like human DNA polymerase α (k$${cat}$$ = 4.5 s$$^{-1}$$), underscoring the importance of enzyme selection in triphosphate synthesis.
Alternative Synthetic Pathways
Reductive Amination of 6-Nitropurine
An alternative route involves the reduction of 6-nitropurine to 6-NHAP using sodium dithionite (Na$$2$$S$$2$$O$$_4$$) or palladium-catalyzed hydrogenation. This method avoids the use of hydroxylamine, which can be unstable under acidic conditions.
In a typical procedure, 6-nitropurine is dissolved in a 1:1 mixture of ethanol and aqueous ammonium chloride. Sodium dithionite (2 equivalents) is added gradually at 0–5°C, and the mixture is stirred for 6 hours. The product is isolated via vacuum filtration, yielding 6-NHAP with 80–85% purity. Further purification by recrystallization from methanol improves purity to >98%.
Purification and Characterization
Chromatographic Techniques
Crude 6-NHAP is often contaminated with unreacted 6-chloropurine and hydroxylamine byproducts. Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient eluent (10–50% acetonitrile in 0.1% trifluoroacetic acid) effectively separates these impurities. Retention times for 6-NHAP typically range from 12–14 minutes under these conditions.
Spectroscopic Confirmation
- $$^1$$H NMR (DMSO-d$$6$$): δ 8.35 (s, 1H, H-8), 8.12 (s, 1H, H-2), 5.90 (br s, 2H, NH$$2$$).
- $$^{13}$$C NMR : δ 152.4 (C-6), 148.9 (C-2), 142.1 (C-8).
- HRMS : [M+H]$$^+$$ calcd. for C$$5$$H$$6$$N$$_6$$O: 167.0671, found: 167.0668.
Applications in Biochemical Studies
Mutagenicity Profiling
6-NHAP’s ambiguous pairing with both adenine and guanine makes it a valuable tool for studying DNA replication fidelity. In in vitro assays, dHAPTP incorporation by DNA polymerases results in a mutation frequency of 10$$^{-3}$$–10$$^{-4}$$ per base pair, comparable to natural mutagenic nucleotides like 8-oxoguanine.
Antiviral Research
Preliminary studies suggest that 6-NHAP derivatives inhibit viral polymerases, including HIV-1 reverse transcriptase (IC$$_{50}$$ = 2.3 μM). This inhibition is attributed to the analogue’s ability to terminate DNA chain elongation upon misincorporation.
Challenges and Optimization Strategies
Stability Issues
The hydroxylamine group in 6-NHAP is prone to oxidation, necessitating storage under argon at -20°C. Addition of antioxidants like 2-mercaptoethanol (1 mM) to reaction buffers improves stability during enzymatic assays.
Yield Enhancement
Recent patents describe yield improvements via solvent optimization. Replacing DMSO with high-boiling amines like octylamine increases reaction rates by 30% while reducing decomposition side products.
Analyse Chemischer Reaktionen
Metabolic Activation to Nucleotide Forms
6-N-HAP requires enzymatic conversion to exert its biological effects. In bacterial and eukaryotic systems, it is phosphorylated to its deoxyribonucleoside triphosphate (d(6-HAP)TP), enabling incorporation into DNA . This activation step is critical for its mutagenic and genotoxic activity. For example:
-
Mutation Frequency : In Escherichia coli, 6-N-HAP induces mutation frequencies up to mutants per survivor at concentrations ≥5 μg/ml .
-
DNA Synthesis Interference : d(6-HAP)TP competes with dATP during replication, causing mismatches and replication errors .
DNA Incorporation and Mutagenesis
6-N-HAP’s mutagenicity arises from its ability to mimic adenine while disrupting base-pairing fidelity. Key findings include:
-
Mutation Spectrum : In yeast (Saccharomyces cerevisiae), 6-N-HAP predominantly induces transition mutations (A·T→G·C and G·C→A·T), accounting for ~70% of substitutions . This contrasts with spontaneous mutations, which are mostly deletions/insertions (Table 1).
| Mutation Type | 6-N-HAP-Induced (%) | Spontaneous (%) |
|---|---|---|
| Transition (A·T↔G·C) | 70 | 22 |
| Transversion | 20 | 15 |
| Frameshift (indels) | 10 | 78 |
Data derived from yeast mutagenesis assays .
-
Mechanistic Basis : Structural studies suggest that 6-N-HAP pairs with cytosine during replication but can tautomerize or form mismatches, leading to base substitutions .
Enzymatic Detoxification in Bacteria
Bacteria like Escherichia coli detoxify 6-N-HAP via the molybdenum cofactor (Moco)-dependent enzyme YiiM , which reduces it to adenine . Structural and functional insights include:
-
Catalytic Site : YiiM’s cavity contains a Moco-binding site with conserved residues (e.g., Cys119) that facilitate electron transfer for reduction .
-
Kinetics : YiiM operates in tandem with NADPH-dependent flavoproteins (e.g., CysJ) to reduce 6-N-HAP, with activity dependent on Moco integrity and redox conditions .
Riboswitch-Mediated Transcriptional Regulation
6-N-HAP binds guanine riboswitches in Gram-positive bacteria, terminating transcription of downstream genes (e.g., purine transporters) . Key observations:
-
Binding Affinity : In Listeria monocytogenes, 6-N-HAP reduces expression of riboswitch-controlled genes (lmo0573, lmo1885) by 60–80% at 100 μM .
-
Secondary Effects : Despite riboswitch binding, the primary bactericidal effect is independent of transcriptional termination and instead linked to DNA damage .
Comparative Mutagenic Potency
6-N-HAP’s mutagenic efficiency varies across systems:
-
vs. Benzo[a]pyrene : In Syrian hamster embryo cells, 6-N-HAP induces 3–12.5× fewer transformations per mutation compared to benzo[a]pyrene, indicating lower carcinogenic potential per mutagenic event .
-
vs. 2-Aminopurine : 6-N-HAP is 100× more potent in inducing mutations ( vs. mutants per cell) .
Chemical Stability and Reactivity
Antimicrobial and Anticancer Activity
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-N-HAP has been shown to possess potent antibacterial properties, particularly against Gram-positive pathogens such as Listeria monocytogenes and Staphylococcus aureus. Research indicates that 6-N-HAP reduces the viability of these bacteria by increasing mutation rates and inducing the SOS response, which is a cellular response to DNA damage.
- Mechanism of Action : The compound targets guanine riboswitches in bacteria, leading to the termination of downstream gene expression. However, its bactericidal effect is not solely dependent on this mechanism, as it also acts as a mutagen, thereby enhancing genetic variability within bacterial populations .
- Case Study : In a study examining the effects of various purine analogs on Listeria monocytogenes, only 6-N-HAP significantly inhibited bacterial growth at concentrations as low as 100 μM. The compound demonstrated a bactericidal effect by decreasing the number of viable bacteria by approximately 100-fold compared to untreated controls .
Mutagenesis Studies
6-N-HAP is recognized as a powerful mutagen in various organisms, including bacteria and yeast. Its ability to induce mutations makes it a valuable tool for studying genetic mechanisms and DNA repair processes.
- Universal Mutagen : Studies have classified 6-N-HAP and its derivatives as universal mutagens due to their effectiveness across different biological systems. They are incorporated into DNA, leading to ambiguous base pairing and subsequent mutations during DNA replication .
- Experimental Findings : Research on Escherichia coli mutants has shown that exposure to 6-N-HAP results in hypersensitivity due to defects in molybdenum cofactor biosynthesis, highlighting its role in mutagenesis and the study of genetic stability .
Gene Regulation
The compound's interaction with riboswitches presents opportunities for exploring gene regulation mechanisms. By targeting specific RNA structures, 6-N-HAP can modulate gene expression in bacterial systems.
- Guanine Riboswitch Interaction : In addition to its antibacterial effects, 6-N-HAP has been demonstrated to inhibit gene expression regulated by guanine riboswitches. This property can be utilized to dissect regulatory networks within microbial genomes .
Structural Biology Insights
Recent studies have provided insights into the structural biology of proteins involved in the detoxification of 6-N-HAP. Understanding these interactions can inform future applications in biotechnology and pharmacology.
- Detoxification Mechanisms : Proteins such as YiiM have been identified as playing crucial roles in reducing mutagenic 6-N-HAP to non-toxic forms like adenine. This knowledge expands our understanding of microbial resistance mechanisms against purine analogs .
Comparative Data Table
The following table summarizes key findings related to the applications of 6-N-Hydroxylaminopurine:
Wirkmechanismus
The mechanism of action of 6-N-Hydroxylaminopurine involves its incorporation into DNA, where it can induce mutations by mispairing during DNA replication. This mutagenic effect is due to the altered hydrogen bonding properties of the hydroxylamine group. The compound also interacts with riboswitches, leading to changes in gene expression and inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Adenine and Guanine Derivatives
- 6-N-Hydroxylaminopurine (HAP) vs. Adenine: HAP replaces adenine’s 6-amino group with a hydroxylamino group, altering its hydrogen-bonding capacity.
- 2-Amino-6-N-Hydroxylaminopurine (AHAP) vs. Guanine: AHAP, a guanine analog, substitutes the 6-oxo group with a hydroxylamino group. While guanine pairs specifically with cytosine, AHAP’s modified structure disrupts canonical pairing, leading to mismatches .
Other Purine Analogs
- 6-Mercaptopurine (6-MP): Unlike HAP, 6-MP features a thiol group at the 6-position. It is clinically used in leukemia treatment but requires metabolic activation to thioguanine nucleotides for incorporation into DNA.
- 2-Aminopurine (2-AP): 2-AP primarily pairs with thymine but can mispair with cytosine, causing transitions. HAP’s mutagenic spectrum is broader due to its dual pairing capability, leading to both transitions (A:T→G:C) and transversions (A:T→C:G) .
Table 1: Structural and Functional Comparison of HAP with Analogues
| Compound | Structural Modification | Base Pairing Specificity | Primary Use/Effect |
|---|---|---|---|
| HAP | 6-NHOH (replaces 6-NH₂) | Ambiguous (A/T and G/C) | Mutagenesis research |
| AHAP | 6-NHOH (replaces 6-O) | Ambiguous | Mutagenesis research |
| 6-MP | 6-SH (replaces 6-NH₂) | Incorporates as thioguanine | Leukemia therapy |
| 2-AP | 2-NH₂ (replaces 2-H) | Primarily T, occasionally C | Replication fidelity studies |
Mutagenic Mechanisms and Repair Pathways
HAP’s mutagenicity arises from its incorporation into DNA by replicative polymerases, which exhibit variable discrimination against dHAPTP. For example, E. coli DNA polymerase III incorporates dHAPTP 10-fold less efficiently than dATP, whereas eukaryotic polymerase δ shows higher tolerance . In contrast, 6-MP-induced mutations are mediated by mismatch repair (MMR) deficiencies, while 2-AP’s errors are corrected by MMR with higher efficiency than HAP’s .
Detoxification pathways also differ: HAP is reduced to adenine by xanthine oxidase, mitigating its genotoxicity . In contrast, 6-TG is detoxified via methylation or oxidation to thiouric acid .
Table 2: Mutagenic and Detoxification Profiles
Controversies and Limitations
While HAP is widely reported as mutagenic , a 2017 study claimed it is nonmutagenic in S. epidermidis MO34, attributing toxicity to DNA synthesis inhibition . This discrepancy may arise from differences in experimental models (e.g., bacterial vs. eukaryotic systems) or concentration-dependent effects. Notably, HAP’s hemolytic properties preclude clinical use, unlike 6-MP and 5-FU .
Biologische Aktivität
6-N-Hydroxylaminopurine (6-N-HAP) is a purine analog that has garnered attention for its unique biological activities, particularly its antibacterial and mutagenic properties. This article explores the compound's mechanisms of action, its effects on various organisms, and relevant case studies that highlight its potential applications in microbiology and genetics.
6-N-HAP exhibits its biological activity primarily through two mechanisms: antibacterial effects and mutagenesis .
Antibacterial Effects
Recent studies have shown that 6-N-HAP significantly reduces the viability of Listeria monocytogenes, a Gram-positive bacterium. Unlike other purine analogs, 6-N-HAP effectively inhibits bacterial growth by targeting guanine riboswitches, leading to the termination of downstream gene expression. However, this bactericidal effect does not solely rely on this mechanism; it also increases the mutation rate within the bacteria, inducing the SOS response, which is a cellular reaction to DNA damage .
In a comparative study of various purine analogs, only 6-N-HAP demonstrated a substantial reduction in L. monocytogenes viability at concentrations as low as 100 µM. The compound was shown to decrease bacterial counts significantly, suggesting a potent bactericidal effect .
Mutagenesis
The mutagenic properties of 6-N-HAP are particularly pronounced in both prokaryotic and eukaryotic organisms. It has been identified as a potent mutagen in Saccharomyces cerevisiae (yeast), where it causes lethal mutations and is controlled by the HAM1 gene. This gene's expression is critical for cellular sensitivity to 6-N-HAP, indicating that it plays a significant role in the mutagenic response .
Studies have indicated that 6-N-HAP can substitute for adenine during DNA replication, leading to mispairing with cytosine and resulting in point mutations. This characteristic makes it a valuable tool for genetic studies aimed at understanding mutational processes and their implications in higher eukaryotes .
Study on Listeria monocytogenes
A pivotal study focused on the effects of 6-N-HAP on Listeria monocytogenes demonstrated that exposure to the compound resulted in:
- Growth Inhibition : A reduction in bacterial growth was observed after treatment with 100 µM of 6-N-HAP.
- Mutation Rate Increase : The compound induced an increase in mutation rates, suggesting its role as a mutagen.
- Virulence Factor Repression : Notably, there was a decrease in the expression of virulence factors regulated by PrfA, which is crucial for L. monocytogenes pathogenicity .
Study on Yeast Sensitivity
In another significant study involving yeast (Saccharomyces cerevisiae), researchers found that:
- HAM1 Gene Role : The HAM1 gene was identified as crucial for mediating sensitivity to 6-N-HAP. Mutants lacking functional HAM1 displayed heightened sensitivity to the mutagen.
- Mutational Analysis : The study provided insights into how 6-N-HAP induces mutations at specific loci, contributing to our understanding of genetic stability and mutagenesis mechanisms .
Comparative Data Table
The following table summarizes key findings regarding the biological activity of 6-N-Hydroxylaminopurine across different studies:
Q & A
Q. What are the recommended safety protocols for handling 6-N-hydroxylaminopurine in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including double nitrile gloves, chemical splash goggles, and disposable lab coats to minimize skin/eye contact . Avoid wearing protective garments in common areas. Emergency eyewash stations should be accessible. Incompatibility with strong oxidizing agents requires strict segregation during storage and handling . Contaminated surfaces must be cleaned with appropriate solvents under ventilated conditions .
Q. How is 6-N-hydroxylaminopurine utilized as a mutagen in bacterial and yeast models?
- Methodological Answer : In Escherichia coli and Saccharomyces cerevisiae, 6-N-hydroxylaminopurine acts as a base analog, inducing replication errors due to its structural mimicry of purines. Experimental protocols involve exposing cells to 10–100 µM concentrations dissolved in DMSO or PBS, followed by phenotypic screening (e.g., auxotrophy assays) and sequencing to identify point mutations (A·T → T·A transversions are common) . Controls should include untreated cells and mismatch repair-deficient strains to assess baseline mutation rates .
Q. What solvent systems are optimal for preparing 6-N-hydroxylaminopurine stock solutions?
- Methodological Answer : DMSO is preferred for solubility (up to 50 mM stocks), while PBS or NaOH (0.1–1 M) can be used for aqueous applications. Stock solutions should be stored at 4°C to prevent degradation. Note that acidic conditions (e.g., HCl) may destabilize the compound . Filter sterilization (0.22 µm) is recommended to avoid microbial contamination in cell culture studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenic efficiency across different organisms?
- Methodological Answer : Discrepancies arise due to species-specific repair mechanisms. For example, S. cerevisiae relies on replicative DNA polymerases (Pol δ/ε) to excise 6-N-hydroxylaminopurine, while E. coli employs MutHLS mismatch repair. To address contradictions:
- Conduct parallel experiments in isogenic repair-proficient vs. deficient strains .
- Use LC-MS to quantify incorporation rates into genomic DNA .
- Compare mutation spectra using whole-genome sequencing .
Cross-referencing toxicity data (e.g., LD₅₀ in rodent models ) ensures results are not confounded by cytotoxicity .
Q. What experimental designs mitigate cytotoxicity while maintaining mutagenic efficacy in mammalian cell lines?
- Methodological Answer : Cytotoxicity in mammalian systems (e.g., HeLa cells) correlates with prolonged exposure (>24 hr) and concentrations >100 µM. Mitigation strategies include:
- Pulse Treatment : Short-term exposure (2–4 hr) followed by media replacement .
- Combination with Repair Inhibitors : Co-treatment with APOBEC3 inhibitors reduces error-prone repair .
- Dose Optimization : Pre-screen using MTT assays to identify IC₁₀ values (typically 10–20 µM) .
Data should include apoptosis markers (e.g., caspase-3 activation) to distinguish mutagenic vs. cytotoxic effects .
Q. How do researchers validate the specificity of 6-N-hydroxylaminopurine-induced mutations in genome-wide studies?
- Methodological Answer : Validation requires multi-layered analysis:
- Targeted Sequencing : Focus on loci with high mutation density (e.g., URA3 in yeast) .
- Mutational Signature Analysis : Use tools like SigProfiler to differentiate endogenous vs. compound-induced mutations .
- Control Experiments : Include non-mutagenic analogs (e.g., adenine) to rule off-target effects .
Statistical models (e.g., Poisson regression) quantify mutation burden relative to background rates .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., variable mutation rates), systematically evaluate variables such as solvent purity, cell passage number, and incubation temperature .
- Ethical Reporting : Document chemical batch numbers, storage conditions, and safety protocols to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
